4-Hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-carboxyphenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKROLUGYXJWQN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5O3- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196564 | |
| Record name | Benzoic acid, 4-hydroxy-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
456-23-5 | |
| Record name | p-Hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Hydroxybenzoate anion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-hydroxy-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-HYDROXYBENZOATE ANION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MJB9HSC8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance in Biochemical and Biotechnological Contexts
4-Hydroxybenzoate holds considerable significance across both biochemical and biotechnological fields. It functions as a crucial metabolic intermediate in a variety of organisms and serves as a precursor for numerous commercially important products. thesciencenotes.comrupahealth.com
In biochemistry, this compound is a key intermediate in the biosynthesis of ubiquinone (coenzyme Q10), an essential component of the electron transport chain, particularly in Escherichia coli and other gram-negative bacteria. wikipedia.orghmdb.ca The synthesis begins with chorismate, a product of the shikimate pathway, which is converted to this compound. wikipedia.orghmdb.ca In humans, it is a known metabolite of catechins following the consumption of green tea. rupahealth.comhmdb.ca Furthermore, it is involved in the biosynthesis of other natural products, such as the pigment shikonin (B1681659) in plants, derived from 4-hydroxybenzoic acid and geranyl pyrophosphate. wikipedia.org
The biotechnological relevance of this compound is extensive. Its derivatives, notably the parabens (such as methylparaben and propylparaben), are widely used as preservatives in the food, cosmetic, and pharmaceutical industries due to their ability to inhibit the growth of fungi and bacteria. thesciencenotes.comfrontiersin.orgnih.gov In the realm of materials science, this compound is a monomer used in the production of high-performance polymers. nih.gov An important example is Vectran, an aromatic polyester (B1180765) (liquid crystal polymer) synthesized through the polycondensation of 4-hydroxybenzoic acid and 6-hydroxynaphthalene-2-carboxylic acid. wikipedia.org It is also a precursor for other polymers like polyesters and polyurethanes. thesciencenotes.com Additionally, certain microorganisms are capable of utilizing aromatic compounds as their source of carbon and energy, a capability that is harnessed in bioremediation processes to clean environments contaminated with aromatic pollutants. thesciencenotes.commdpi.comnih.gov Metabolic engineering and synthetic biology have further expanded its utility, establishing 4-HBA as a platform intermediate for producing a range of value-added compounds, including resveratrol (B1683913), muconic acid, and gastrodin (B1674634). proquest.comnih.gov
| Application Area | Specific Use of this compound | Examples of End Products |
|---|---|---|
| Preservatives | Serves as the basic substance for the paraben group. frontiersin.org | Methylparaben and propylparaben (B1679720) used in cosmetics, pharmaceuticals, and food products. thesciencenotes.comfrontiersin.org |
| Polymer Production | Acts as a monomer or precursor for various polymers. thesciencenotes.comnih.gov | Vectran (a liquid crystal polymer), polyesters, and polyurethanes. wikipedia.orgthesciencenotes.com |
| Bioremediation | Serves as a metabolic intermediate in the degradation of aromatic pollutants by microorganisms. thesciencenotes.com | Used in processes to clean up contaminated environments. thesciencenotes.commdpi.comnih.gov |
| Platform Chemical | Used as a starting feedstock in the biosynthesis of high-value bioproducts. proquest.comnih.gov | Resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol. proquest.comnih.gov |
Overview of Metabolic Research Trajectories
Microbial Biosynthetic Pathways
Microorganisms employ distinct enzymatic routes to synthesize 4-HBA, leveraging intermediates from central metabolic pathways.
Chorismate-Dependent Biosynthesis
The chorismate-dependent pathway represents a direct and efficient route for 4-HBA production in many bacteria.
This pathway initiates with chorismate, a key branch-point intermediate of the shikimate pathway, which is exclusively synthesized in plastids in plants and serves as a precursor for aromatic amino acids. ontosight.ainih.govoup.combiorxiv.orgnih.gov The direct conversion of chorismate to 4-HBA and pyruvate is catalyzed by the enzyme Chorismate Pyruvate-Lyase (CPL), encoded by the ubiC gene (EC 4.1.3.40). hmdb.cagenome.jpnih.govoup.comasm.orgresearchgate.netrsc.orgresearchgate.net This single-step reaction is a hallmark of ubiquinone biosynthesis in Escherichia coli and other Gram-negative bacteria. hmdb.cagenome.jpoup.comasm.orgresearchgate.netresearchgate.net
The ubiC pathway has been widely exploited in metabolic engineering for the biotechnological production of 4-HBA. Strains of Escherichia coli, Corynebacterium glutamicum, Klebsiella pneumoniae, and Pseudomonas putida KT2440 have been engineered to overproduce 4-HBA via this route. nih.govresearchgate.netresearchgate.net For instance, an engineered C. glutamicum strain achieved a production of 137.6 mM 4-HBA with a C-mol yield of 9.65% during fed-batch cultivations, although it required tryptophan supplementation due to a trpE gene deletion. nih.gov Similarly, K. pneumoniae engineered with E. coliubiC produced 0.12 g/L of 4-HBA from glucose, while an E. coli strain deficient in aromatic amino acid biosynthesis accumulated 4-HBA with a C-mol yield of 15.2% during fed-batch fermentation. nih.govresearchgate.net In Lithospermum erythrorhizon hairy root cultures, expressing bacterial ubiC led to 73% of 4-HBA being synthesized via the introduced pathway, demonstrating its efficiency over the native multi-step phenylpropanoid pathway. oup.com
Table 1: Examples of this compound Production via Chorismate-Dependent Pathway
| Microorganism | Enzyme/Genetic Modification | Substrate | 4-HBA Yield/Titer | Citation |
| Corynebacterium glutamicum | Engineered strain (e.g., trpE deletion, ubiCpr and aroFfbr/aroGfbr overexpression) | Glucose | 137.6 mM (9.65% C-mol yield) | nih.govresearchgate.net |
| Klebsiella pneumoniae | E. coli ubiC overexpression | Glucose | 0.12 g/L | nih.govresearchgate.net |
| Escherichia coli | ubiC overexpression (deficient in aromatic amino acid biosynthesis) | Glucose | 15.2% C-mol yield | nih.govresearchgate.net |
| Lithospermum erythrorhizon (hairy root cultures) | Bacterial ubiC expression | Shikimic acid | 73% of 4-HBA synthesized via introduced pathway | oup.com |
Efficient production of 4-HBA via the chorismate pathway often necessitates metabolic engineering strategies to ensure sufficient carbon flux towards chorismate and subsequently to 4-HBA, by diverting it from competing pathways. nih.govresearchgate.net A key regulatory point is the first committing step in the aromatic amino acid biosynthesis pathway, the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) to produce 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP). This step is catalyzed by DAHP synthase, encoded by aroF, aroH, and aroG, and is subject to feedback inhibition by the aromatic amino acids tyrosine (Tyr), tryptophan (Trp), and phenylalanine (Phe). asm.org To overcome this, strategies include the overexpression of feedback-resistant DAHP synthases (e.g., mutated aroF or aroG genes) and the deletion of genes involved in competing pathways, such as trpE (encoding anthranilate synthase I) and csm (chorismate mutase), which channel chorismate towards tryptophan and other aromatic compounds, respectively. researchgate.net
Beyond direct pathway regulation, chorismate-converting enzymes, including chorismate lyases, can be subject to allosteric regulation. rsc.org Chorismate lyases, specifically, are known to experience strong competitive product inhibition by 4-HBA, which is thought to stabilize the enzyme's protein fold. rsc.orgresearchgate.net This feedback mechanism can limit ubiquinone production by negatively regulating the pathway. researchgate.net
Tyrosine-Dependent Biosynthesis
An alternative route for 4-HBA biosynthesis in microbes proceeds through tyrosine as an intermediate. nih.gov
The initial step in the tyrosine-dependent pathway involves the deamination of tyrosine to 4-coumarate. This reaction is catalyzed by Tyrosine Ammonia-Lyase (TAL, EC 4.3.1.23) or, in some cases, by less specific Phenylalanine/Tyrosine Ammonia-Lyases (PAL/TALs) which can also act on phenylalanine. nih.govupliftproject.euasm.orggoogle.comnih.gov While tyrosine-specific TALs prevent the formation of trans-cinnamate (from phenylalanine), they can sometimes be a bottleneck due to lower catalytic efficiencies compared to broader-spectrum ammonia-lyases. upliftproject.eunih.gov
Following the formation of 4-coumarate, a series of downstream enzymatic conversions lead to 4-HBA. In certain microbial systems, such as Pseudomonas taiwanensis, this involves the sequential action of feruloyl-CoA synthetase (Fcs, EC 6.2.1.34), enoyl-CoA hydratase (Ech, EC 4.2.1.17), and vanillin (B372448) dehydrogenase (Vdh, EC 1.2.1.67). nih.govfrontiersin.org These enzymes facilitate the activation of 4-coumarate to 4-coumaroyl-CoA, followed by a β-oxidation-like process that ultimately yields 4-HBA. portlandpress.comnih.gov
Research findings highlight the effectiveness of this pathway in various engineered strains. For instance, a modified Pseudomonas putida S12 strain achieved a 4-HBA formation with a C-mol yield of 19.3% when cultivated in shake flasks using glycerol as the sole carbon source. nih.gov Further improvements were observed in P. taiwanensis VLB120, where metabolic engineering enabled the production of 4-HBA from glycerol with yields up to 34.8% (Cmol/Cmol). upliftproject.eu
Table 2: Examples of this compound Production via Tyrosine-Dependent Pathway
| Microorganism | Enzyme/Genetic Modification | Substrate | 4-HBA Yield/Titer | Citation |
| Pseudomonas putida S12 | Modified strain | Glycerol | 19.3% C-mol yield (shake flask) | nih.gov |
| Pseudomonas taiwanensis VLB120 | Engineered strain (e.g., RtPAL, fcs, ech, vdh overexpression) | Glycerol | 34.8% C-mol yield | upliftproject.eu |
| Pseudomonas taiwanensis VLB120 | Engineered strain (e.g., RtPAL, fcs, ech, vdh overexpression) | Glucose | 23.0% C-mol yield | upliftproject.eu |
"Moonlighting enzymes" are a class of proteins that perform more than one biochemically distinct function, often unrelated to their primary catalytic role. nih.govcsic.esnih.govresearchgate.net In the context of 4-coumarate processing to 4-HBA, certain enzymes exhibit such dual functionalities. Notably, feruloyl-CoA synthetase (Fcs), enoyl-CoA hydratase (Ech), and vanillin dehydrogenase (Vdh) have been identified as having moonlighting activities in the conversion of 4-coumarate to 4-HBA in some microbial pathways. nih.govfrontiersin.org These enzymes are typically associated with the ferulic acid degradation pathway, but are repurposed to facilitate the production of 4-HBA from 4-coumarate. nih.govupliftproject.eufrontiersin.org
In plants, specific enzymes like Arabidopsis 4-COUMAROYL-COA LIGASE 8 (4-CL8; At5g38120) and At4g19010, both members of the acyl-activating enzyme superfamily, contribute to the β-oxidation of 4-coumarate for ubiquinone biosynthesis, leading to 4-HBA. portlandpress.comnih.gov These enzymes demonstrate how metabolic versatility, including moonlighting activities, can be leveraged in both microbial and plant systems for the biosynthesis of essential compounds like 4-HBA, highlighting the adaptability of enzymatic machinery across different metabolic contexts. portlandpress.comnih.gov
Alternative Microbial Biosynthetic Routes
Microorganisms exhibit diverse strategies for synthesizing this compound, often involving the modification or degradation of other aromatic compounds.
Certain bacteria and fungi possess specialized enzymes, such as phenol hydroxylases or aromatic ring hydroxylases, that are capable of introducing a hydroxyl group onto the aromatic ring of precursor molecules, thereby leading to the synthesis of this compound. thesciencenotes.com For instance, the enzyme this compound-3-hydroxylase (4HB3H), a flavin-dependent monooxygenase, catalyzes the hydroxylation of this compound to protocatechuate, a common intermediate in the degradation of aromatic compounds in many bacterial species. mdpi.comasm.org This enzymatic hydroxylation is a key step in activating the aromatic ring for subsequent cleavage. researchgate.net
Microorganisms can also produce this compound from other aromatic compounds, including halogenated ones. For example, a mixed culture containing the coryneform strain NTB-1 was shown to produce this compound from 4-chlorobenzoate (B1228818) under carbon-limited conditions. wur.nl The biotechnological production of hydroxylated aromatic compounds is of significant interest as a sustainable alternative to chemical synthesis, which often faces challenges such as further undesirable hydroxylation of the product. wur.nl
Some bacteria have evolved metabolic pathways to degrade various aromatic compounds, utilizing them as carbon and energy sources, with this compound often appearing as an intermediate. thesciencenotes.comcabidigitallibrary.org This degradation typically initiates with the conversion of the aromatic substrate into an intermediate like catechol, frequently catalyzed by dioxygenases that incorporate molecular oxygen into the aromatic ring. Subsequent enzymatic reactions then lead to the formation of this compound. thesciencenotes.com
For example, in Pseudarthrobacter phenanthrenivorans Sphe3, this compound is hydroxylated to protocatechuate, which is then subjected to oxygenolytic cleavage via either the ortho- or meta-cleavage pathways, eventually funneling into the tricarboxylic acid (TCA) cycle. mdpi.com Other reported degradation routes include the conversion of this compound to gentisate in some Bacillus species and the archaeal isolate Haloarcula sp. strain D1, or its decarboxylation to phenol followed by ortho hydroxylation to catechol in Rhodococcus opacus. mdpi.comnih.gov The versatility of these microbial degradation pathways highlights their importance in environmental remediation and the natural cycling of aromatic compounds.
Eukaryotic Biosynthetic Pathways
Eukaryotic organisms also synthesize this compound, primarily as a precursor for ubiquinone, but through pathways distinct from those found in many microbes. These pathways often exhibit greater complexity and regulation.
In mammals, this compound is a precursor for the biosynthesis of ubiquinone (coenzyme Q), which is synthesized from the essential amino acid tyrosine. oup.comresearchgate.net While the precise set of reactions converting tyrosine to this compound in mammalian cells is not yet fully characterized, it is understood to involve intermediates such as 4-hydroxyphenylpyruvate. It has been suggested that 4-hydroxyphenyllactate and 4-hydroxycinnamate may also be involved in this pathway. oup.com
Yeast, Saccharomyces cerevisiae, provides an interesting model as it can synthesize this compound via two routes: directly from chorismate, similar to many bacteria, or alternatively from tyrosine, akin to higher eukaryotes. oup.comgenome.jpkegg.jp
Land plants possess a unique capacity to derive the benzenoid moiety of ubiquinone from phenylpropanoid metabolism, primarily through the β-oxidation of p-coumarate to form this compound. oup.comportlandpress.comresearchgate.net This pathway begins in the cytosol, where phenylalanine is deaminated by phenylalanine ammonia (B1221849) lyase (PAL) and subsequently hydroxylated by cinnamate-4-hydroxylase (C4H) to yield p-coumarate. oup.com The p-coumarate is then transported into peroxisomes, where its propyl chain undergoes β-oxidation, leading to the formation of this compound. portlandpress.com
Beyond p-coumarate β-oxidation, plants also utilize the peroxidative cleavage of kaempferol (B1673270), a flavonoid, as another significant route for this compound biosynthesis. oup.comresearchgate.netnih.gov Research in Arabidopsis thaliana indicates that over 90% of this compound originates from phenylalanine, with both p-coumarate β-oxidation and kaempferol catabolism contributing to its supply in various tissues. researchgate.netnih.gov Specific enzymes, such as 4-COUMAROYL-COA LIGASE 8 (4-CL8) and At4g19010, have been identified as key contributors to the β-oxidative pathway of p-coumarate in Arabidopsis. portlandpress.comnih.gov
The contribution of these pathways can vary depending on the plant organ. For instance, while both routes contribute to this compound supply in all tissues, the proportion of kaempferol-derived this compound is higher in roots compared to leaves and flowers. researchgate.net
Table 1: Key Pathways and Precursors in this compound Biosynthesis
| Organism Type | Primary Precursor | Key Pathway/Intermediate | Enzymes/Processes | Contribution/Notes | Source |
| Bacteria | Chorismate | Shikimate pathway | Chorismate-pyruvate-lyase (UbiC) | Direct conversion to 4-HBA and pyruvate. | frontiersin.orgoup.com |
| Tyrosine | Tyrosine deamination | Tyrosine ammonia-lyase (TAL), Feruloyl-CoA synthetase (Fcs), Enoyl-CoA hydratase (Ech), Vanillin dehydrogenase (Vdh) | Tyrosine to 4-coumarate, then further processing to 4-HBA. | frontiersin.org | |
| Aromatic compounds (e.g., toluene, phenol) | Degradation pathways | Dioxygenases, this compound-3-hydroxylase (4HB3H) | Conversion to catechol, then 4-HBA; hydroxylation to protocatechuate. | thesciencenotes.commdpi.com | |
| Yeast | Chorismate | Shikimate pathway | Chorismate pyruvate-lyase | Similar to E. coli. | oup.comgenome.jp |
| Tyrosine | Alternative route | Uncharacterized reactions | Similar to higher eukaryotes. | oup.comgenome.jp | |
| Mammals | Tyrosine | Uncharacterized reactions | Involves 4-hydroxyphenylpyruvate, possibly 4-hydroxyphenyllactate and 4-hydroxycinnamate | Precursor for ubiquinone. | oup.comresearchgate.net |
| Plants | Phenylalanine | Phenylpropanoid metabolism | Phenylalanine ammonia lyase (PAL), Cinnamate-4-hydroxylase (C4H) | Phenylalanine to p-coumarate. | oup.com |
| p-Coumarate | β-oxidation in peroxisomes | 4-COUMAROYL-COA LIGASE 8 (4-CL8), At4g19010 | Major contributor to 4-HBA. | portlandpress.comnih.gov | |
| Kaempferol | Peroxidative cleavage | Heme-dependent peroxidase activities | Contributes to 4-HBA, organ-dependent. | oup.comresearchgate.net |
Eukaryotic pathways for this compound biosynthesis tend to be more intricate than their prokaryotic counterparts, often involving compartmentalization within cellular organelles such as the endoplasmic reticulum. ontosight.ai The pathway typically begins with chorismate and may involve a series of intermediate reactions, including the formation of prephenate and then 4-hydroxycinnamate, before culminating in this compound. ontosight.ai This increased complexity in eukaryotic systems is thought to facilitate tighter regulation and enable adaptation to the cell's specific metabolic needs. ontosight.ai
In eukaryotes, this compound is a critical intermediate for coenzyme Q (ubiquinone) biosynthesis, where it undergoes prenylation at position 3, a reaction catalyzed by the enzyme Coq2 (homologous to UbiA in bacteria), leading to 3-polyprenyl-4-hydroxybenzoic acid. frontiersin.org The subsequent steps involve a series of decarboxylation, hydroxylation, and methylation reactions to produce the fully substituted benzoquinone ring of ubiquinone. frontiersin.org The intricate nature of these pathways underscores the precise control required for the synthesis of this essential compound in eukaryotic metabolism.
Catabolic and Degradation Pathways of 4 Hydroxybenzoate
Aerobic Degradation Mechanisms
Aerobic biodegradation of 4-HBA varies among bacterial species but generally proceeds through two main peripheral pathways: the protocatechuate central pathway and the gentisate peripheral pathway mdpi.comnih.gov. These pathways lead to the ring cleavage of the aromatic compound, ultimately converting the degradation products into intermediates of the TCA cycle mdpi.comresearchgate.net.
Protocatechuate Central Pathway
The protocatechuate central pathway is a common route for 4-HBA degradation in many bacteria, involving an initial hydroxylation followed by ring cleavage and subsequent metabolism to TCA cycle intermediates mdpi.comresearchgate.net.
The first and often rate-limiting step in the protocatechuate pathway is the hydroxylation of 4-HBA to protocatechuate (3,4-dihydroxybenzoate) mdpi.comosti.gov. This reaction is catalyzed by the enzyme 4-hydroxybenzoate 3-hydroxylase (4HB3H), also widely known as para-hydroxybenzoate hydroxylase (PHBH or PobA) mdpi.comosti.govwikipedia.org. PHBH is a flavoprotein monooxygenase that utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor and reduced pyridine (B92270) nucleotide (NAD(P)H) as an electron donor to activate molecular oxygen osti.govwikipedia.orgwur.nl. The catalytic mechanism involves the reduction of flavin, followed by its reaction with O2 to form C4a-hydroperoxyflavin, and then substrate binding and activation, leading to product formation and release wikipedia.org. During this process, the flavin undergoes conformational changes between "open" and "closed" states to facilitate substrate binding, product release, and isolation of reaction intermediates from the solvent wikipedia.org. While some PHBH enzymes can utilize NADH, the native PobA from Pseudomonas putida, for instance, is strictly NADPH-dependent osti.govwur.nl.
Following the initial hydroxylation, protocatechuate undergoes oxygenolytic ring cleavage, a critical step catalyzed by protocatechuate dioxygenases mdpi.comebi.ac.ukebi.ac.uk. There are primarily two types of ring cleavage pathways for protocatechuate:
Protocatechuate 3,4-dioxygenase (PCD34) : This enzyme catalyzes the ortho-cleavage of protocatechuate, adding oxygen atoms to the carbons carrying the hydroxyl groups (intradiol cleavage) to form β-carboxy-cis,cis-muconate mdpi.comebi.ac.ukresearchgate.netfrontiersin.org. This is a common route, and the resulting product is funneled into the β-ketoadipate pathway mdpi.comfrontiersin.orgasm.orgresearchgate.net. PCD34 is a metalloenzyme that binds non-heme iron, using Fe(III) to activate the aromatic substrate for electrophilic attack by oxygen ebi.ac.uk.
Protocatechuate 4,5-dioxygenase (PCD45) : This enzyme catalyzes the meta-cleavage of protocatechuate, leading to the formation of 4-carboxy-2-hydroxymuconate semialdehyde mdpi.comresearchgate.net. This type of cleavage involves adding oxygen to one carbon carrying a hydroxyl group and another carrying a hydrogen (extradiol cleavage), resulting in a carboxylate group and an aldehydic group ebi.ac.uk.
In some strains, such as Pseudarthrobacter phenanthrenivorans Sphe3, both PCD34 and PCD45 are implicated in 4-HBA degradation, with their genes highly and almost equally induced in the presence of 4-HBA mdpi.com. Another variant, protocatechuate 2,3-dioxygenase, has also been reported, transforming protocatechuate to 5-carboxy-2-hydroxymuconate-6-semialdehyde asm.org.
The products of protocatechuate ring cleavage are further metabolized and funneled into the tricarboxylic acid (TCA) cycle mdpi.comresearchgate.net. For instance, β-carboxy-cis,cis-muconate, formed by PCD34, enters the β-ketoadipate pathway, which ultimately yields succinyl-CoA and acetyl-CoA, both intermediates of the TCA cycle researchgate.netresearchgate.netictp.it. Similarly, the products of meta-cleavage pathways are also degraded into intermediates that feed into the TCA cycle mdpi.comasm.org. The β-ketoadipate pathway is a well-characterized route in bacteria for converting aromatic compounds into central carbon metabolism intermediates researchgate.netresearchgate.net.
Gentisate Peripheral Pathway
While the protocatechuate pathway is predominant, some microorganisms, including certain Bacillus species and the archaeal isolate Haloarcula sp. strain D1, degrade 4-HBA via the gentisate (2,5-dihydroxybenzoate) peripheral pathway mdpi.comnih.govnih.gov.
The conversion of 4-HBA to gentisate in this pathway often involves an unusual mechanism known as the NIH shift nih.govcabidigitallibrary.orgasm.org. The NIH shift is a chemical rearrangement where a substituent on an aromatic ring undergoes an intramolecular migration, typically during an enzymatic hydroxylation reaction nih.gov.
In the case of 4-HBA degradation to gentisate, this involves an initial 1-hydroxylation of the 4-HBA ring with a concomitant 1,2-migration of the carboxyl group nih.govasm.orgresearchgate.net. Experimental evidence, such as studies using deuterated 4-HBA, has confirmed this intramolecular migration, resulting in a specific deuterated gentisate isomer nih.govresearchgate.net. This distinct mechanism, particularly the carboxyl group migration, has been elucidated to involve a three-step strategy in some organisms like Brevibacillus laterosporus PHB-7a, comprising CoA thioester formation, hydroxylation concomitant with a 1,2-shift of the acetyl CoA moiety, and thioester hydrolysis nih.gov. This highlights a novel role for the CoA thioester in biochemical transformations and demonstrates the diversity of microbial catabolism nih.gov. After gentisate is formed, it is typically cleaved by gentisate 1,2-dioxygenase, leading to further degradation products that enter central metabolic pathways nih.govwikipedia.orgfrontiersin.org.
Table 1: Key Enzymes and Products in this compound Aerobic Degradation Pathways
| Pathway | Enzyme | Substrate | Product | Cleavage Type | Subsequent Pathway/Fate | Relevant Organisms |
| Protocatechuate Central | This compound 3-Hydroxylase (PobA/PHBH) | This compound | Protocatechuate | Hydroxylation | - | Pseudomonas spp., Pseudarthrobacter phenanthrenivorans Sphe3 |
| Protocatechuate Central | Protocatechuate 3,4-Dioxygenase (PCD34) | Protocatechuate | β-carboxy-cis,cis-muconate | Intradiol (ortho) | β-ketoadipate pathway to TCA cycle | Pseudarthrobacter phenanthrenivorans Sphe3, Aspergillus niger |
| Protocatechuate Central | Protocatechuate 4,5-Dioxygenase (PCD45) | Protocatechuate | 4-carboxy-2-hydroxymuconate semialdehyde | Extradiol (meta) | TCA cycle intermediates | Pseudarthrobacter phenanthrenivorans Sphe3 |
| Gentisate Peripheral | (Enzymes involved in NIH shift, e.g., p-hydroxybenzoyl-CoA ligase, p-hydroxybenzoyl-CoA hydroxylase, gentisyl-CoA thioesterase) | This compound | Gentisate | Oxidative Decarboxylation & NIH Shift | Gentisate 1,2-dioxygenase to TCA cycle | Bacillus spp., Haloarcula sp. strain D1, Brevibacillus laterosporus PHB-7a |
Enzymology of 4 Hydroxybenzoate Metabolism
Biosynthetic Enzymes
The biosynthesis of 4-hydroxybenzoate proceeds through distinct enzymatic routes, primarily involving chorismate or tyrosine as precursors.
Chorismate pyruvate-lyase (UbiC, EC 4.1.3.40) is a crucial enzyme in the biosynthesis of this compound, particularly in microorganisms. It catalyzes the direct conversion of chorismate, an intermediate of the shikimate pathway, into this compound and pyruvate (B1213749). wikiwand.comnih.govnih.govfishersci.figuidetopharmacology.orgfishersci.co.uk This reaction represents the initial committed step in ubiquinone biosynthesis in various Gram-negative bacteria, including Escherichia coli. nih.govfishersci.fi The efficiency of this enzyme has led to its exploitation in metabolic engineering strategies for the biotechnological production of this compound from renewable carbon sources like glucose or glycerol (B35011). wikiwand.comfishersci.co.uk While its central role in this pathway is well-established, detailed structural and mechanistic studies elucidating the precise catalytic steps and active site architecture of UbiC are areas of ongoing research.
An alternative biosynthetic route to this compound involves the amino acid tyrosine. wikiwand.comnih.govfishersci.fi Tyrosine ammonia-lyase (TAL, EC 4.3.1.23) initiates this pathway by deaminating tyrosine to produce 4-coumarate. wikiwand.comnih.gov Subsequently, 4-coumarate can undergo further enzymatic transformations, including "moonlight activities" of enzymes such as feruloyl-CoA synthetase, enoyl-CoA hydratase, and vanillin (B372448) dehydrogenase, to yield this compound. wikiwand.com
Beyond these direct pathways, certain aromatic hydroxylases can also contribute to this compound formation from other aromatic precursors. For instance, benzoate (B1203000) 4-monooxygenase, found in organisms like Aspergillus niger, utilizes benzoate, NADPH, H+, and O2 to produce this compound, NADP+, and H2O. fishersci.fi This highlights the diverse enzymatic strategies employed in nature for the synthesis of this important compound.
This compound geranyltransferase (HGB) plays a significant role in the biosynthesis of various natural products, including tocopherols (B72186) (vitamin E) and plastoquinone (B1678516), which are vital for plant development, photosynthesis, and antioxidant defense. HGB catalyzes the transfer of a geranyl group from geranyl diphosphate (B83284) to this compound, forming geranyl-4-hydroxybenzoate.
The enzyme exhibits high substrate specificity, primarily recognizing this compound and geranyl diphosphate as its reacting partners. The catalytic action involves the binding of these substrates to the enzyme's active site, followed by the specific transfer of the geranyl moiety to this compound. This enzymatic step is also implicated in the biosynthesis of shikonin (B1681659), a natural product found in Lithospermum erythrorhizon. fishersci.fi The specificity and catalytic efficiency of HGB underscore its importance in directing the flow of precursors towards the synthesis of complex isoprenoid-derived compounds.
Catabolic Enzymes
The degradation of this compound is primarily carried out by a class of flavin-dependent monooxygenases, funneling the compound into central metabolic pathways.
This compound 3-hydroxylase (PHBH), also known as para-hydroxybenzoate hydroxylase or this compound 3-monooxygenase (EC 1.14.13.2), is a extensively studied flavoprotein monooxygenase. This enzyme catalyzes the regioselective hydroxylation of this compound to 3,4-dihydroxybenzoate (protocatechuate), a crucial intermediate in the aerobic degradation of aromatic compounds via the β-ketoadipate pathway in many soil bacteria.
PHBH typically functions as a homodimer, with each identical subunit containing a tightly bound flavin adenine (B156593) dinucleotide (FAD) molecule, which is central to its catalytic activity. The catalytic cycle of PHBH involves a series of steps:
Flavin Reduction: The oxidized FAD in the enzyme is reduced by NADPH, which binds to the enzyme-substrate complex.
Oxygen Activation: The reduced flavin reacts with molecular oxygen (O2) to form a highly reactive C4a-hydroperoxyflavin intermediate.
Substrate Hydroxylation: The C4a-hydroperoxyflavin then electrophilically oxygenates this compound, leading to the formation of 3,4-dihydroxybenzoate and the regeneration of oxidized FAD.
Throughout this mechanism, the flavin cofactor exhibits significant mobility within the active site, transitioning between "IN" and "OUT" conformations. This conformational flexibility is thought to facilitate substrate and product exchange and to regulate the reduction of the flavin by NADPH. A critical aspect of PHBH catalysis is the isolation of the substrate within the active site from the bulk solvent, which is essential for efficient product formation and prevention of unproductive side reactions.
Structural insights from crystal structures of PHBH, such as those from Pseudomonas fluorescens, reveal a sophisticated active site environment. Key amino acid residues, including tyrosine (Tyr201, Tyr222/224, Tyr385), serine (Ser212/214), arginine (Arg214/216), proline (Pro293/295), and histidine (His72), form intricate hydrogen bonding networks. These networks are crucial for stabilizing the substrate, mediating proton transfer events, and linking the active site to the solvent, thereby facilitating the catalytic process.
The activity of PHBH is tightly regulated by its substrate, this compound, which acts as an allosteric effector. PHBH is predominantly NADPH-dependent, although some variants can also utilize NADH as an electron donor. A remarkable feature of PHBH is its "password" mechanism for substrate recognition. The binding of an ionizable phenolic substrate, such as this compound, is a prerequisite for the efficient reduction of the flavin by NADPH. In the absence of the aromatic substrate, the flavin reduction by NADPH is significantly slower (by as much as five orders of magnitude), effectively preventing unproductive NADPH oxidase activity and the formation of hydrogen peroxide.
The ionization of the phenolic group of this compound, facilitated by a proton transfer chain involving specific active site residues (e.g., His72, Tyr201, Tyr385) and water molecules, is critical for the flavin's movement and subsequent reduction. This intricate interplay between substrate binding, ionization, and conformational changes ensures that the enzyme's catalytic cycle proceeds only when the appropriate substrate is present, highlighting the sophisticated regulatory mechanisms in this compound metabolism.
This compound 3-Hydroxylase (PobA/PHBH): Flavin-Dependent Monooxygenase Activity and Structural Insights
Role of Specific Amino Acid Residues (e.g., Tyr201, Tyr385)
In the flavoprotein monooxygenase p-hydroxybenzoate hydroxylase (PHBH), specific amino acid residues, notably Tyr201 and Tyr385, are critical for its catalytic function. These residues form an intricate hydrogen bond network with the 4-hydroxyl group of the this compound substrate within the active site researchgate.netresearchgate.netnih.govnih.govwikipedia.org.
The primary role of Tyr201 is to activate the substrate by stabilizing its phenolate (B1203915) form, a crucial step for the subsequent hydroxylation reaction nih.govnih.gov. Structural analyses of PHBH, both wild-type and mutant forms, have revealed that Tyr201 and Tyr385, along with two water molecules, create a chain of proton donors and acceptors. This chain can connect the substrate's 4-OH group to His72, a surface residue, providing a pathway for proton transfer to and from the substrate during catalysis researchgate.net.
Mutational studies have underscored the importance of these tyrosine residues. For instance, substituting Tyr201 with phenylalanine (Tyr201Phe) significantly reduces the rate of FAD reduction by NADPH and leads to uncoupled substrate hydroxylation, where hydrogen peroxide is eliminated with very little actual hydroxylation nih.govnih.gov. This indicates that Tyr201 is essential for the ionization of the substrate and proper coupling of the reaction nih.gov. Similarly, the Tyr385Phe mutant exhibits a 100-fold slower FAD reduction by NADPH and, interestingly, can hydroxylate not only this compound but also 3,4-dihydroxybenzoate, suggesting Tyr385's role in determining substrate specificity nih.govnih.gov.
Protocatechuate Dioxygenases: Catalytic Mechanisms and Substrate Range
Protocatechuate dioxygenases (PCDs) are key enzymes in the oxidative degradation of aromatic compounds, catalyzing the ring cleavage of protocatechuate (3,4-dihydroxybenzoic acid). These enzymes typically perform an intradiol cleavage, meaning they cleave the aromatic ring between the two vicinal hydroxyl groups. Protocatechuate 3,4-dioxygenase (P34O, EC 1.13.11.3) is a well-studied example that converts protocatechuate to β-carboxy cis,cis-muconic acid through the insertion of two atoms of molecular oxygen.
The active site of intradiol dioxygenases like P34O contains a non-heme ferric iron (Fe(III)) that is absolutely required for enzymatic activity. This iron center plays a crucial role in the mechanistic proposals, often involving a substrate-activation mechanism.
While many P34Os exhibit stringent or narrow substrate specificity, primarily acting on protocatechuate, some variants demonstrate a broader substrate range. For example, a P34O from Stenotrophomonas maltophilia KB2 has shown activity against 2,4- and 3,5-dihydroxybenzoate, which lack ortho configuration hydroxyl groups. This wider specificity is postulated to be linked to a monodentate binding of the substrate to the active site.
Catechol Dioxygenases: Types and Reaction Specificity
Catechol dioxygenases are metalloprotein enzymes responsible for the oxidative cleavage of catechols, incorporating dioxygen into the substrate. They are broadly categorized into two types based on their reaction specificity:
Intradiol (or ortho-cleaving) dioxygenases: These enzymes cleave the aromatic ring between the two vicinal diols (hydroxyl groups). An example is catechol 1,2-dioxygenase (EC 1.13.11.1), which converts catechol to cis,cis-muconic acid. Intradiol enzymes typically contain Fe(III) in their active site.
Extradiol (or meta-cleaving) dioxygenases: These enzymes cleave the ring adjacent to one of the hydroxyl groups. Catechol 2,3-dioxygenase (EC 1.13.11.2) is a common example, producing a semialdehyde product. Extradiol enzymes typically contain Fe(II) in their active site.
The nature of the protein ligands in the active site determines the oxidation state of the iron and, consequently, the regioselectivity of the cleavage. These enzymes are vital in the degradation of a wide variety of aromatic compounds, including substituted catechols.
4-Hydroxybenzoyl-CoA 1-Hydroxylase (PhgA): NIH Shift Catalysis
4-Hydroxybenzoyl-CoA 1-hydroxylase (PhgA) is an enzyme involved in the three-step conversion of this compound to gentisate in certain Bacillus species. This enzyme catalyzes an intramolecular migration reaction known as the NIH shift researchgate.netresearchgate.net.
In this pathway, this compound is first converted to 4-hydroxybenzoyl-CoA by 4-hydroxybenzoyl-CoA ligase (PhgC). Subsequently, the NAD(P)H-dependent PhgA converts 4-hydroxybenzoyl-CoA into gentisyl-CoA. The final step involves the hydrolysis of gentisyl-CoA to gentisate by gentisyl-CoA thioesterase (PhgB) researchgate.net. The catalytic mechanism of PhgA involves flavin-hydroperoxide stimulated hydroxylation of 4-hydroxybenzoyl-CoA to yield gentisyl-CoA researchgate.net.
This compound 1-Hydroxylase (4HB1H): Oxidative Decarboxylation Mechanism
This compound 1-hydroxylase (4HB1H), also known as this compound 1-hydroxylase (decarboxylating) (EC 1.14.13.64), is a novel flavoprotein monooxygenase found in organisms like Candida parapsilosis CBS604. This enzyme catalyzes the oxidative decarboxylation of this compound derivatives.
The reaction involves the stoichiometric consumption of NAD(P)H and oxygen, leading to the formation of hydroquinone (B1673460) (1,4-dihydroxybenzene), NAD(P)H, water, and carbon dioxide. Experimental evidence using 18O2 has confirmed that the oxygen atom incorporated into the product is derived from molecular oxygen. The enzyme utilizes FAD as a cofactor.
A proposed mechanism suggests that the deprotonation of the 4-hydroxyl group of the substrate is crucial, leading to increased nucleophilic reactivity at the C-1 position. This indicates that the phenolate forms of the substrates play a significant role in the catalytic process.
Enzyme Kinetics and Thermodynamics
Enzyme kinetics provides quantitative insights into the rates of enzyme-catalyzed reactions and the affinity of enzymes for their substrates. Key kinetic parameters include the Michaelis constant (Km) and the maximum reaction rate (Vmax).
For enzymes involved in this compound metabolism, specific kinetic data have been reported:
Table 1: Kinetic Parameters of Enzymes in this compound Metabolism
| Enzyme | Substrate | Km (µM or mM) | Vmax (nM min⁻¹ mg⁻¹ or µmol min⁻¹ mg⁻¹) | Optimum pH | Optimum Temperature (°C) | Source |
| This compound decarboxylase | This compound | ~0.21 mM | 11.9 nM min⁻¹ mg⁻¹ | 7.5 | 30 | |
| Protocatechuate 3,4-dioxygenase | Protocatechuate | 11.1 µM | Not specified | 7.5 - 8.0 | 40 | |
| 3-hydroxybenzoate/4-hydroxybenzoate-CoA ligase | This compound | 65 µM | 3.4 µmol min⁻¹ mg⁻¹ | >9 | Not specified | |
| 3-hydroxybenzoate/4-hydroxybenzoate-CoA ligase | 3-Hydroxybenzoate | 60 µM | 4.1 µmol min⁻¹ mg⁻¹ | >9 | Not specified | |
| 4-amino-3-hydroxybenzoate 2,3-dioxygenase | 4-amino-3-hydroxybenzoic acid | 35 µM | 12 µmol min⁻¹ mg⁻¹ | Not specified | Not specified |
Km (Michaelis Constant): The Km value represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for its substrate, meaning less substrate is needed to achieve half-maximal saturation. For example, protocatechuate 3,4-dioxygenase has a low Km for protocatechuate (11.1 µM), indicating a high affinity.
Vmax (Maximal Velocity): Vmax is the maximum rate of reaction when the enzyme is saturated with substrate. It reflects the catalytic efficiency of the enzyme.
Thermodynamic data for these specific enzymatic reactions were not extensively detailed in the provided search results, which primarily focused on kinetic parameters.
Genetic and Molecular Regulation of 4 Hydroxybenzoate Pathways
Transcriptional Regulation of Biosynthetic Genes
The primary biosynthetic route to 4-hydroxybenzoate in many bacteria, including Escherichia coli, is the conversion of chorismate to 4-HBA and pyruvate (B1213749). This reaction is catalyzed by the enzyme chorismate pyruvate-lyase, the product of the ubiC gene, and serves as the first committed step in the biosynthesis of ubiquinone oup.comuniprot.orgwikipedia.org. The regulation of ubiC is crucial for controlling the flux of carbon into this pathway.
In E. coli, the ubiC gene is part of the ubiCA operon, which also includes the ubiA gene encoding the octaprenyltransferase oup.com. The expression of this operon is controlled by a regulatory region that responds to the cell's respiratory state. Gene expression from the ubiCA promoter is approximately 2.4-fold greater under aerobic conditions than under anaerobic conditions oup.com. This indicates that the promoter elements are structured to recruit RNA polymerase more efficiently when oxygen is available, aligning the production of ubiquinone precursors with the demands of aerobic respiration.
Furthermore, the type of carbon source available influences the activity of the promoter. When glucose is replaced by carbon sources like maltose, glycerol (B35011), or lactate, the expression of the ubiCA operon increases by 1.3 to 1.8-fold during aerobic growth oup.com. This suggests the presence of cis-acting regulatory elements within the promoter region that can integrate signals from the cell's central carbon metabolism.
The expression of genes involved in 4-HBA and ubiquinone biosynthesis is modulated by several global and specific regulatory proteins.
Global Regulators (Fnr and ArcA): In E. coli, the global transcription factors Fnr (fumarate and nitrate reduction regulator) and ArcA (aerobic respiratory control protein) are key players. Mutations in fnr and arcA lead to increased expression of ubiquinone biosynthetic genes like ubiD and ubiX under various conditions, suggesting these proteins normally act to repress their expression, particularly under anaerobic conditions oup.com. Fnr is a well-known sensor of oxygen availability, and its role in regulating ubi genes underscores the importance of oxygen in controlling this pathway asm.org.
AaeR Regulator: In the bacterium Shigella sonnei, a LysR-type transcriptional regulator named AaeR has been identified as a key downstream component of the 4-HBA signaling system. It is believed to regulate the expression of target genes by directly binding to their promoter regions in response to 4-HBA levels nih.gov.
Table 1: Regulatory Proteins in this compound Biosynthesis
| Regulatory Protein | Organism Example | Target Gene/Operon | Regulatory Action |
|---|---|---|---|
| Fnr | Escherichia coli | ubiD, ubiX, ubiTUV | Repression (especially under anaerobic conditions) oup.comasm.org |
| ArcA | Escherichia coli | ubiD, ubiX | Repression oup.com |
| CRP-cAMP | Escherichia coli | ubiG | Activation nih.gov |
| AaeR | Shigella sonnei | Efflux proteins, other targets | Activation/Response to 4-HBA nih.gov |
Transcriptional Regulation of Catabolic Genes
The degradation of this compound is a critical pathway for many soil microbes, allowing them to use this aromatic compound as a carbon and energy source. The genes for this catabolism, primarily the pob and pca genes, are highly regulated to prevent wasteful enzyme production when 4-HBA is not present.
In many bacteria, the genes for 4-HBA degradation are organized into functional clusters or operons. A common arrangement involves the pob genes, which handle the initial conversion of 4-HBA, and the pca genes, which process the resulting intermediate (protocatechuate) through the β-ketoadipate pathway.
For instance, in Agrobacterium tumefaciens, the pobA gene, encoding this compound hydroxylase, is located upstream of pobR, which encodes its transcriptional regulator asm.org. In Acinetobacter sp. strain ADP1, the pob genes are part of a larger chromosomal supercluster that also includes genes for the catabolism of dicarboxylic acids (dca), protocatechuate (pca), quinate (qui), and hydroxycinnamates (hca). This physical linkage facilitates the coordinated regulation and evolution of related metabolic pathways.
The expression of catabolic genes is typically controlled by the presence of their specific substrates, which act as inducers.
This compound as an Inducer: The primary inducer for the pob operon is this compound itself. In Streptomyces coelicolor, the transcription of pobA is induced by 4-HBA nih.gov. This induction is mediated by a regulatory protein, PobR. In the presence of 4-HBA, PobR's affinity for the pobA operator DNA is reduced, allowing transcription to proceed nih.gov. Similarly, in Agrobacterium tumefaciens, the AraC-type transcription factor PobR positively regulates pobA expression in response to 4-HBA asm.org.
β-Ketoadipate as an Inducer: Further down the degradation pathway, the intermediate β-ketoadipate serves as an inducer for the pca genes. In Pseudomonas putida, the transcriptional activator PcaR is required for the expression of pcaF and the 4-HBA transport gene pcaK, with β-ketoadipate acting as the inducing molecule.
To prioritize the use of more favorable carbon sources and ensure metabolic efficiency, repression mechanisms are layered on top of the induction systems.
Benzoate (B1203000) Repression: In Pseudomonas putida, which can degrade both benzoate and this compound, a clear substrate hierarchy is established through repression. Benzoate represses the expression of pcaK, the gene for the 4-HBA transporter. This repression extends to the first two enzymes of the 4-HBA degradation pathway, this compound hydroxylase (pobA) and protocatechuate 3,4-dioxygenase. The practical outcome is that the bacterium will preferentially degrade benzoate before utilizing this compound when both are present.
Negative Autoregulation: Some regulatory proteins control their own synthesis. In A. tumefaciens, the PobR protein not only activates pobA expression but also represses its own gene, pobR asm.org. This negative feedback loop allows the cell to maintain an appropriate level of the regulator protein, preventing excessive activation of the pathway.
Table 2: Organization and Regulation of this compound Catabolic Gene Clusters
| Gene/Operon | Function | Organism Example | Regulation |
|---|---|---|---|
| pobA | Encodes this compound hydroxylase | Agrobacterium tumefaciens, Pseudomonas putida | Activated by PobR in the presence of 4-HBA; Repressed by benzoate asm.org |
| pobR | Encodes AraC-family transcriptional activator | Agrobacterium tumefaciens | Negatively autoregulated asm.org |
| pcaK | Encodes this compound transporter | Pseudomonas putida | Activated by PcaR with β-ketoadipate as inducer; Repressed by benzoate |
| pca genes | Encode enzymes for the β-ketoadipate pathway | Acinetobacter sp., Pseudomonas putida | Often clustered; Induced by β-ketoadipate |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-dehydroquinate |
| 3-dehydroshikimate |
| 3-polyprenyl-4-hydroxybenzoate |
| 4-coumarate |
| 4-hydroxybenzaldehyde |
| This compound |
| 4-hydroxyphenylpyruvate |
| Benzoate |
| β-ketoadipate |
| Chorismate |
| Erythrose-4-phosphate |
| Glucose |
| Glycerol |
| Lactate |
| Maltose |
| Phosphoenolpyruvate (B93156) |
| Protocatechuate |
| Pyruvate |
| Quinate |
| Shikimate |
| Tryptophan |
| Tyrosine |
| Ubiquinone |
| Vanillate |
Negative Autoregulation of Regulatory Genes (e.g., pobR)
A key feature in the regulation of 4-HBA metabolism is the negative autoregulation of the transcriptional activator PobR. This protein, a member of the AraC family of transcriptional regulators, not only activates the expression of the structural genes for 4-HBA degradation (like pobA, which encodes this compound hydroxylase) but also represses its own synthesis asm.orgnih.gov.
This dual-function mechanism allows for precise control over the pathway. In Agrobacterium tumefaciens, the PobR protein (encoded by the gene atu4545) binds to a specific operator site in the DNA to repress its own transcription asm.orgnih.gov. The specific binding sequence for PobR in A. tumefaciens has been identified as CGTGCGATGGTGGATT asm.orgnih.gov. The presence of this compound enhances this self-repression, ensuring that the level of the PobR regulator is tightly controlled in response to the availability of its target substrate. This autoregulatory loop prevents the overproduction of the regulatory protein, which could be metabolically costly, and helps maintain appropriate intracellular concentrations of phenolic compounds nih.gov. A similar negative autoregulation of pobR has also been observed in Acinetobacter calcoaceticus, indicating that this is a conserved strategy for controlling 4-HBA catabolism nih.govnih.gov.
Genetic Redundancy and Pathway Crosstalk
The genetic architecture of 4-HBA degradation pathways is further shaped by the presence of multiple gene copies and by interactions with other metabolic routes for aromatic compounds.
Multiple this compound Hydroxylase Genes and Functional Divergence
Some bacteria possess multiple, non-identical genes encoding this compound hydroxylase, a phenomenon known as genetic redundancy. This redundancy is often a precursor to functional divergence, where the duplicated genes evolve to perform distinct, though often related, functions. This evolutionary strategy can enhance a microbe's metabolic versatility and adaptability to diverse environmental conditions.
A clear example of this is found in Pigmentiphaga sp. strain H8, which contains three different this compound 3-hydroxylase (PHBH) genes. Research has shown that these genes have diverged in function: one gene (phbh3) is primarily responsible for the catabolism of the natural substrate 4-HBA, while the other two genes (phbh1 and phbh2) are specifically involved in the degradation of the anthropogenic pollutant 3-bromo-4-hydroxybenzoate. This genetic redundancy provides a significant selective advantage, enabling the organism to thrive in environments contaminated with halogenated aromatic compounds while safely metabolizing natural lignin-derived intermediates.
| Gene | Primary Substrate | Metabolic Role |
|---|---|---|
| phbh1 | 3-bromo-4-hydroxybenzoate | Degradation of anthropogenic pollutant |
| phbh2 | 3-bromo-4-hydroxybenzoate | Degradation of anthropogenic pollutant |
| phbh3 | This compound | Catabolism of natural intermediate |
Interplay with Other Aromatic Compound Metabolic Pathways
The degradation pathway for 4-HBA does not operate in isolation. It is often integrated with the metabolic pathways for other aromatic compounds through a phenomenon known as pathway crosstalk. This interplay can manifest as a metabolic hierarchy, where the presence of one compound regulates the degradation of another.
In many bacteria, such as Pseudomonas putida and Cupriavidus necator, the catabolism of benzoate is prioritized over that of 4-HBA. In P. putida, the presence of benzoate represses the expression of pcaK, the gene encoding the transporter for 4-HBA. This repression effectively prevents 4-HBA from entering the cell when the preferred substrate, benzoate, is available. Furthermore, benzoate also lowers the activity levels of this compound hydroxylase, the first enzyme in the 4-HBA degradation pathway. This demonstrates direct communication and regulatory control between the two converging branches of the β-ketoadipate pathway. Similarly, studies in C. necator have shown that benzoate directly and strictly represses the transcription of the pobA gene, thus preventing 4-HBA degradation.
| Organism | Effector Compound | Target of Repression | Outcome |
|---|---|---|---|
| Pseudomonas putida | Benzoate | pcaK (4-HBA transporter) gene expression | Preferential degradation of benzoate |
| Pseudomonas putida | Benzoate | This compound hydroxylase activity | Preferential degradation of benzoate |
| Cupriavidus necator | Benzoate | pobA (4-HBA hydroxylase) gene transcription | Preferential degradation of benzoate |
Post-Transcriptional and Post-Translational Regulation
Beyond transcriptional control, the 4-HBA pathway is also regulated at the post-transcriptional and post-translational levels. While specific examples of post-transcriptional control by mechanisms like small RNAs are not extensively documented for this pathway, post-translational regulation of its key enzymes is crucial for modulating metabolic flux.
A primary example of post-translational control is the complex allosteric regulation of this compound hydroxylase activity through significant conformational changes. This enzyme's catalytic cycle is a highly dynamic process that requires precise movements of the protein, its flavin adenine (B156593) dinucleotide (FAD) cofactor, the substrate (4-HBA), and the cosubstrate (NADPH) nih.gov.
The FAD cofactor can exist in two principal conformations: an "in" position, where it is buried within the protein and shielded from the solvent, and an "out" position, where it is exposed at the protein surface nih.gov.
Substrate Binding and FAD Reduction: The binding of the substrate, 4-HBA, triggers a conformational change that favors the "out" position for the FAD cofactor. This movement is essential as it makes the FAD accessible to NADPH for reduction nih.govnih.govwikipedia.org.
Solvent Exclusion for Hydroxylation: Following reduction by NADPH, the reduced FAD swings back to the "in" position. This change is critical because it isolates the reactive flavin-hydroperoxide intermediate from the aqueous solvent, preventing its premature breakdown to hydrogen peroxide and ensuring that the oxygen atom is efficiently transferred to the 4-HBA substrate nih.govnih.govnih.gov.
This intricate dance of conformational states, dictated by the binding of substrate and cofactors, is a sophisticated form of post-translational regulation. It ensures the reaction proceeds with high fidelity, preventing wasteful side reactions and tightly controlling the enzyme's catalytic output in real-time nih.gov.
Metabolic Engineering and Biotechnological Production of 4 Hydroxybenzoate and Derivatives
Derivatization of 4-Hydroxybenzoate via Metabolic Engineering
Production of Other Value-Added Bioproducts (e.g., Resveratrol (B1683913), Gastrodin)
This compound serves as a valuable platform intermediate for the biotechnological production of a diverse range of other high-value bioproducts, including stilbenoids like resveratrol and glycosides like gastrodin (B1674634). atamanchemicals.comnih.govescholarship.orgresearchgate.net
Resveratrol: Resveratrol (3,5,4′-trihydroxystilbene) is a well-characterized plant-derived polyphenol with various beneficial properties. uminho.ptfrontiersin.org While traditionally sourced from plants, microbial production offers a sustainable alternative. uminho.ptfrontiersin.org
Biosynthesis from 4-HBA: Resveratrol biosynthesis from 4-HBA in engineered microorganisms typically involves a synthetic reverse β-oxidative pathway. researchgate.netnih.govmdpi.com In this pathway, 4-HBA is converted into 4-hydroxybenzoyl-CoA by this compound:CoA ligase (HbcL1). researchgate.netmdpi.com This is followed by a series of reactions (e.g., involving β-ketothiolase, 3-hydroxy acyl-CoA dehydrogenase, enoyl-CoA hydratase) to yield p-coumaroyl-CoA. researchgate.netmdpi.com Finally, stilbene (B7821643) synthase (STS) condenses p-coumaroyl-CoA with three molecules of malonyl-CoA to produce resveratrol. researchgate.netuminho.ptfrontiersin.orgnih.govmdpi.com
Metabolic Engineering: Microbial hosts like Corynebacterium glutamicum and Escherichia coli have been engineered for resveratrol production from 4-HBA. uminho.ptfrontiersin.orgnih.govmdpi.com Strategies include the heterologous expression of genes encoding the enzymes of the synthetic reverse β-oxidative pathway and stilbene synthase, along with optimizing the supply of malonyl-CoA. researchgate.netuminho.ptfrontiersin.orgnih.govmdpi.com
Production Yields: Engineered C. glutamicum strains have achieved resveratrol titers of 5 mg/L from 4-HBA. frontiersin.org
Gastrodin: Gastrodin (4-hydroxybenzyl alcohol-4-O-β-D-glucopyranoside) is an active ingredient found in the Chinese herb Gastrodia elata, known for its neurogenic and cardiovascular benefits. scispace.comnih.govnih.gov Microbial biosynthesis offers an alternative to traditional extraction or chemical synthesis. scispace.comnih.gov
Biosynthesis from 4-HBA: The microbial biosynthesis of gastrodin from 4-HBA involves several enzymatic steps. First, 4-HBA is converted to 4-hydroxybenzyl aldehyde by carboxylic acid reductase (CAR), which requires activation by a phosphopantetheinyl transferase (sfp). scispace.com Subsequently, 4-hydroxybenzyl aldehyde is reduced to 4-hydroxybenzyl alcohol by endogenous alcohol dehydrogenases (ADHs). scispace.comnih.gov The final step involves the glucosylation of 4-hydroxybenzyl alcohol to gastrodin, catalyzed by a glycosyltransferase (e.g., UGT73B6 from Rhodiola). scispace.com
Metabolic Engineering: Saccharomyces cerevisiae, Escherichia coli, and Yarrowia lipolytica have been engineered for gastrodin production. scispace.comnih.govnih.gov Metabolic engineering strategies include enhancing the accumulation of the 4-HBA precursor, overexpressing the genes for CAR, ADHs, and the specific glycosyltransferase, and optimizing the shikimate pathway to increase carbon flux towards 4-HBA. scispace.comnih.gov
Production Yields: Engineered Saccharomyces cerevisiae strains have achieved gastrodin production of 2.1 g/L with 1.3 g/L 4-HBA accumulation. scispace.com In Yarrowia lipolytica, a titer of 13.22 g/L gastrodin was achieved in a 5 L fermenter, representing the highest reported production in an engineered microorganism to date. nih.gov
Production Yields of Other Value-Added Bioproducts:
| Bioproduct | Precursor/Substrate | Microorganism | Titer (mg/L or g/L) | Reference |
| Resveratrol | This compound | Corynebacterium glutamicum | 5 mg/L | frontiersin.org |
| Gastrodin | Glucose (via 4-HBA) | Saccharomyces cerevisiae | 2.1 g/L | scispace.com |
| Gastrodin | Glucose | Yarrowia lipolytica | 13.22 g/L | nih.gov |
| Gastrodin | L-Tyrosine | Escherichia coli | 69 ± 5 mg/L | nih.gov |
Roles of 4 Hydroxybenzoate in Biological Systems and Ecological Cycles
Function as a Metabolic Precursor in Diverse Organisms
4-Hydroxybenzoate serves as a vital metabolic precursor for the biosynthesis of several essential compounds across a wide range of organisms, including bacteria, fungi, plants, and animals.
This compound is a key precursor for the quinoid nucleus of ubiquinones (B1209410) (UQ), also known as coenzyme Q, and plastoquinones (PQ). These compounds are critical electron carriers in oxidative phosphorylation and photosynthesis, respectively. kegg.jpnih.govgenome.jpgenome.jp
In bacteria, this compound is directly formed from chorismate via the shikimate pathway. kegg.jpgenome.jpgenome.jp In yeast, it can be derived from either chorismate or tyrosine. kegg.jpgenome.jpgenome.jp The subsequent biosynthesis of the terpenoid moiety involves prenylation, decarboxylation, and a series of hydroxylations and methylations, with the order of these reactions varying between bacteria and yeast. kegg.jpgenome.jp Specifically, in eukaryotes, this compound and polyprenyl-pyrophosphate condense to form ubiquinone. kegg.jpgenome.jp
For plastoquinones, while plants primarily derive the quinone ring from homogentisic acid (HGA), some cyanobacteria utilize this compound as the aromatic precursor for plastoquinone-9 (PQ-9) biosynthesis. researchgate.netuj.edu.pl This pathway in cyanobacteria, involving a membrane-bound this compound solanesyltransferase (e.g., Slr0926 in Synechocystis sp. PCC6803), resembles the ubiquinone biosynthetic pathway found in proteobacteria. researchgate.net
The following table summarizes the precursor role of this compound in ubiquinone and plastoquinone (B1678516) biosynthesis:
| Compound | Organism Type | This compound Origin | Key Biosynthetic Steps Involving 4-HBA |
| Ubiquinones | Bacteria | Chorismate (Shikimate pathway) | Direct formation of quinoid nucleus |
| Ubiquinones | Yeast | Chorismate or Tyrosine | Formation of quinoid nucleus |
| Ubiquinones | Eukaryotes | This compound | Condensation with polyprenyl-PP |
| Plastoquinones | Cyanobacteria | This compound | Prenylation by this compound solanesyltransferase |
Tocopherols (B72186), commonly known as Vitamin E, are lipid-soluble antioxidants synthesized by photosynthetic organisms, including plants and cyanobacteria. ontosight.ainih.govnih.govresearchgate.net While homogentisic acid (HGA) is generally considered the aromatic precursor for tocopherol biosynthesis in plants, this compound also plays a role in related pathways or can be an intermediate in some organisms. ontosight.ainih.govresearchgate.net
The enzyme this compound geranyltransferase (HGB) catalyzes a critical step in the biosynthesis of tocopherols and plastoquinone in plants. ontosight.ai This enzyme facilitates the transfer of a geranyl group from geranyl diphosphate (B83284) to this compound, forming geranyl-4-hydroxybenzoate. ontosight.ai This reaction is essential for plant development, photosynthesis, and antioxidant defense. ontosight.ai Although homogentisate (B1232598) phytyltransferase (HPT) is the enzyme that catalyzes the condensation of HGA and phytyl diphosphate (phytyl-DP) to initiate tocopherol biosynthesis, the broader context of prenylquinone synthesis pathways often involves this compound as a related intermediate or precursor in some organisms, particularly in the context of shared precursors with ubiquinone and plastoquinone synthesis. kegg.jpgenome.jpnih.govresearchgate.net
Participation in Lignin (B12514952) Degradation Pathways
This compound is a significant intermediate and product in the microbial degradation of lignin, a complex aromatic polymer that is the second most abundant reservoir of organic carbon in nature. nrel.gov White-rot fungi (WRF) are highly efficient lignin-degrading organisms that can utilize lignin-related aromatic compounds, including this compound, as carbon sources. nrel.govnih.gov
The degradation of lignin by WRF leads to the production of smaller aromatic monomers and oligomers, such as this compound. nrel.gov This compound can then be further metabolized through intracellular pathways, such as the hydroxyquinol pathway, converting it towards central carbon metabolism. nrel.govnih.govmdpi.com For instance, in Pseudarthrobacter phenanthrenivorans Sphe3, this compound is hydroxylated to protocatechuate, which can then be cleaved via ortho- and/or meta-positions or decarboxylated to catechol, ultimately feeding into the TCA cycle. mdpi.com Similarly, in Agrobacterium tumefaciens, this compound is converted to protocatechuate by the PobA enzyme, which then enters the β-ketoadipate pathway. asm.org
The involvement of this compound in lignin degradation pathways is summarized below:
| Organism Type | Role of this compound | Key Pathway/Enzyme | Outcome |
| White-rot Fungi | Carbon source, intermediate | Hydroxyquinol pathway | Conversion to β-ketoadipate |
| Bacteria (e.g., Pseudarthrobacter phenanthrenivorans, Agrobacterium tumefaciens) | Carbon source, intermediate | β-ketoadipate pathway, hydroxylation to protocatechuate | Entry into TCA cycle |
Contribution to Carbon Cycling of Aromatic Compounds
As a common aromatic compound found in nature, this compound plays a significant role in the carbon cycling of aromatic compounds. mdpi.comcabidigitallibrary.org It is released into the environment through the breakdown of plant-derived organic matter, particularly lignin, and is a common intermediate in the degradation of various natural and xenobiotic aromatic compounds by microorganisms. mdpi.comcabidigitallibrary.orgresearchgate.net
Microorganisms, especially soil bacteria and fungi, possess diverse catabolic pathways to degrade this compound. mdpi.comcabidigitallibrary.orgmdpi.com For example, Comamonas testosteroni can utilize this compound as a carbon and energy source, converting it into protocatechuate using oxygenases. mdpi.com The subsequent ring cleavage of protocatechuate (e.g., via ortho or meta cleavage) funnels the carbon into central metabolic pathways like the tricarboxylic acid (TCA) cycle. mdpi.commdpi.com This microbial activity ensures the rapid degradation and turnover of this compound, preventing its accumulation in the environment and contributing to the global carbon cycle. cabidigitallibrary.org
Influence on Plant-Microbe Interactions
This compound can influence interactions between plants and microbes, particularly in the rhizosphere, the zone surrounding plant roots with high microbial activity. asm.orgwikipedia.orgapsnet.orgasm.org Plants release various organic compounds, including phenolic acids like this compound, into the soil as root exudates. asm.orgapsnet.orgresearchgate.net These exudates serve as carbon sources for soil microbes and can act as signaling molecules, mediating complex interactions. apsnet.orgresearchgate.net
Some bacterial strains exhibit chemotaxis towards phenolic compounds such as this compound, indicating that these compounds can attract beneficial bacteria to the rhizosphere. apsnet.org For instance, the metabolism of this compound by Agrobacterium tumefaciens is linked to its pathogenicity in plants. asm.orgasm.org The ability of this bacterium to degrade this compound, converting it to protocatechuate, is essential for its growth using this compound as a sole carbon source and influences its tumor-inducing capacity in host plants. asm.org This highlights how the catabolism of this compound can impact the delicate balance of plant-microbe relationships, ranging from beneficial associations to pathogenic interactions. asm.orgse.org.pk
Advanced Research Methodologies in 4 Hydroxybenzoate Studies
Genetic Manipulation Techniques
Transposon Mutagenesis
Transposon mutagenesis is a powerful genetic tool used to identify genes involved in specific metabolic pathways or cellular processes by randomly inserting DNA elements (transposons) into a genome, thereby disrupting gene function. In the context of 4-hydroxybenzoate studies, this technique has been instrumental in elucidating its degradation pathways and associated cellular responses.
For instance, research on Pseudomonas putida PRS2000, a bacterium known for its ability to degrade aromatic compounds, utilized transposon mutagenesis to identify a novel gene cluster, pcaRKF, involved in this compound chemotaxis and degradation. A transposon mutant defective in this compound chemotaxis led to the identification of pcaR, encoding a regulatory protein essential for inducing enzymes of the β-ketoadipate pathway, and pcaK, which encodes a this compound transporter. This transporter is also required for chemotaxis to aromatic acids fishersci.se. The PcaK protein, a 47 kDa member of the major facilitator superfamily, was shown to catalyze this compound transport when expressed in Escherichia coli. P. putida pcaK mutants exhibited reduced this compound accumulation rates compared to wild-type cells fishersci.se.
Another study employing transposon mutagenesis in Azospira suillum PS identified a pleiotropic mutation in this compound carboxylase, a gene affecting perchlorate (B79767) reduction fishersci.ca. Furthermore, transposon mutagenesis in Methylobacterium extorquens AM1 led to the discovery of methylolanthanin, a lanthanophore exhibiting a unique this compound moiety, which is crucial for lanthanide accumulation in this methylotrophic bacterium arkanlabs.com. These findings highlight the utility of transposon mutagenesis in uncovering critical genetic components governing this compound-related processes.
Biochemical and Biophysical Characterization
Biochemical and biophysical characterization techniques are essential for understanding the molecular mechanisms underlying this compound metabolism and interactions. These methods provide detailed insights into enzyme function, protein structure, and molecular recognition events.
Enzyme Activity Assays and Kinetic Analysis
Enzyme activity assays and kinetic analysis are fundamental for quantifying the catalytic efficiency of enzymes involved in this compound transformations and determining their substrate specificities and cofactor preferences. These assays typically involve monitoring the consumption of substrates or formation of products over time under controlled conditions mpg.de.
A key enzyme in this compound metabolism is para-hydroxybenzoate-3-hydroxylase (PHBH), a flavoprotein oxygenase that catalyzes the conversion of this compound (4-HBA) to protocatechuate (PCA) nih.govnih.gov. Studies on PHBHs from Pseudomonas putida KT2440 (PobA) and Paenibacillus sp. JJ-1b (PraI) have revealed distinct cofactor preferences. Biochemical assays confirmed PobA's strict preference for NADPH, while PraI can utilize both NADH and NADPH nih.govnih.gov. Kinetic assays demonstrated that both PobA and PraI exhibit comparable catalytic efficiency with NADPH, and PraI also efficiently utilizes NADH, albeit with approximately half the catalytic efficiency nih.govnih.gov.
Enzyme activity is often measured spectrophotometrically, for example, by monitoring the loss of NAD(P)H signal at 340 nm or the depletion of O2 using an oxygraph nih.govnih.gov. These kinetic analyses are crucial for identifying rate-limiting steps in metabolic pathways and for engineering enzymes with improved catalytic properties.
Table 1: Kinetic Parameters of PHBHs from Pseudomonas putida (PobA) and Paenibacillus sp. (PraI) for 4-HBA Hydroxylation nih.govnih.gov
| Enzyme | Substrate | Cofactor Preference | Catalytic Efficiency (NADPH) | Catalytic Efficiency (NADH) |
| PobA | 4-HBA | Strict NADPH | Comparable to PraI | Not utilized |
| PraI | 4-HBA | NADH or NADPH | Comparable to PobA | ~50% of NADPH efficiency |
Protein Crystallography and Structural Biology
Protein crystallography provides atomic-resolution three-dimensional structures of proteins, offering profound insights into their active sites, substrate binding modes, and catalytic mechanisms. This technique is vital for understanding how enzymes interact with this compound.
The X-ray crystal structure of PraI, a PHBH from Paenibacillus sp. JJ-1b, has been solved, contributing to the understanding of its broader nicotinamide (B372718) cofactor preference nih.gov. Earlier work on p-hydroxybenzoate hydroxylase (PHBHase) involved crystallizing the enzyme with its substrate, this compound, and then allowing the catalytic reaction to proceed within the crystals to capture the enzyme-product complex with 3,4-dihydroxybenzoate fishersci.ca. This allowed for the unambiguous identification of the newly introduced 3-hydroxyl group in the product, providing a clear picture of the hydroxylation site fishersci.ca.
Structural analyses have shown that the 4-hydroxyl group of the product forms a hydrogen bond with Tyr201, while the carboxyl group interacts with Tyr222, Arg214, and Ser212. The newly formed 3-hydroxyl group establishes a hydrogen bond with the backbone carbonyl oxygen of Pro293 fishersci.ca. Furthermore, studies using pH-dependent structural changes in the active site of PHBH have highlighted the importance of proton and water movements during catalysis, revealing a chain of proton donors and acceptors (Tyr201, Tyr385, and water molecules) that connect the substrate's 4-OH group to a surface residue, His72, potentially facilitating proton transfer wikipedia.org.
Electromobility Shift Assays (EMSA) for DNA-Protein Interactions
Electromobility Shift Assays (EMSA), also known as gel shift assays, are used to study specific DNA-protein interactions by observing the reduced electrophoretic mobility of a DNA fragment when bound by a protein fishersci.ca. This technique is valuable for identifying transcription factors and regulatory proteins that control genes involved in this compound metabolism.
In a study investigating the regulation of the gentisate pathway in Comamonas testosteroni, EMSA was employed to analyze the binding of the GenR protein to the genA promoter region. Various molecules, including this compound, were tested for their ability to affect the GenR-PgenA complex. Interestingly, this compound showed no observable effect on the dissociation of this complex, unlike 3-hydroxybenzoate or gentisate, which did cause dissociation. This indicates that while this compound is an aromatic compound, it may not directly regulate certain specific transcriptional factors involved in the degradation of other related compounds via the same mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for elucidating the structure, dynamics, and interactions of molecules. In this compound studies, NMR provides detailed information on the compound itself, its derivatives, and its interactions within biological systems.
Solid-state 1H MAS NMR spectroscopy has been used to study 4-hydroxybenzoic acid (4HBA) and its pharmaceutical complexes, revealing insights into hydrogen-bonding patterns and changes in the ionization state of the carboxylic acid group upon complex formation. For example, significant shifts in carbon signals of 4HBA in a complex compared to its pure form indicated different hydrogen-bonding environments and the formation of a carboxylate ion due to proton transfer.
Furthermore, 19F NMR spectroscopy has been employed to investigate the regiospecificity of hydroxylation of tetrafluoro-4-hydroxybenzoate (F4-POHB) by p-hydroxybenzoate hydroxylase (PHBH) and its mutant forms. This research provided evidence that the hydroxylation of F4-POHB is not limited to a single carbon center but involves sequential oxygenation and dehalogenation steps, leading to the formation of quinone intermediates and subsequent di- and trihydroxybenzoates. 1H NMR was also used to confirm the identity of reaction products in such studies. The 1H NMR spectrum of 4-hydroxybenzoic acid as a product of oxidative degradation has also been characterized.
Bioreactor and Fermentation Optimization
Bioreactor and fermentation optimization are critical for the sustainable and efficient biotechnological production of this compound, moving away from fossil resource-dependent chemical synthesis. Metabolic engineering and process design play key roles in enhancing product yield and productivity.
Significant advancements have been made in metabolically engineering microorganisms for this compound production. For example, Pseudomonas taiwanensis VLB120 has been engineered to produce this compound from renewable carbon sources like glucose, xylose, or glycerol (B35011). This involved integrating a this compound production pathway into the host genome, enhancing carbon flux towards the precursor tyrosine by overexpressing shikimate pathway enzymes, and knocking out competing degradation pathways for this compound, 4-hydroxyphenylpyruvate, and 3-dehydroshikimate.
In batch cultivations using a completely mineral medium, engineered P. taiwanensis strains achieved notable yields: 1.37 mM this compound from xylose (8% C-mol yield) and 3.3 mM from glucose (19.0% C-mol yield). When glycerol was used as the sole carbon source, the C-mol yield further increased to 29.6%, representing one of the highest reported yields for this compound production by any species in a fully mineral medium.
Table 2: this compound Production by Engineered Pseudomonas taiwanensis VLB120 in Batch Cultivations
| Carbon Source | This compound Titer (mM) | C-mol Yield (%) |
| Xylose | 1.37 | 8 |
| Glucose | 3.3 | 19.0 |
| Glycerol | Not specified (highest yield) | 29.6 |
Bioreactor optimization strategies often involve univariate testing of process parameters to identify sensitive variables, followed by multivariate Design-of-Experiment (DoE) studies to determine optimal combinations. This iterative process, which includes feeding back information on intermediate or byproduct accumulation to strain engineers, is crucial for continuous improvement in bioproduction. These efforts contribute to the development of sustainable biotechnological routes for aromatic compound synthesis.
Future Research Directions and Challenges
Elucidation of Underexplored Metabolic Pathways
Despite existing knowledge, several metabolic pathways involving 4-hydroxybenzoate remain underexplored, particularly in diverse microbial communities. For instance, the metabolism of white-rot fungi, which are efficient in mineralizing lignin (B12514952) and polysaccharides, is still not fully understood, particularly concerning their utilization of lignin-related aromatic compounds like 4-hydroxybenzoic acid as carbon sources doaj.orgosti.govnih.gov. Research has shown that in Pseudarthrobacter phenanthrenivorans Sphe3, this compound is hydroxylated to protocatechuate, which can then be cleaved via ortho- or meta-positions, or decarboxylated to catechol. These intermediates subsequently enter the TCA cycle through either the β-ketoadipate or protocatechuate meta-cleavage branches, with suggestions of involvement of the oxidative decarboxylation of the protocatechuate peripheral pathway to form hydroxyquinol researchgate.net. Further detailed biochemical analysis of enzymes like this compound 3-hydroxylases (PHBHs) and their mutants, such as those from Caulobacter vibrioides (CvPHBH), is needed to understand the effects of mutations on substrate specificity and productivity of related compounds like 4-amino-3-hydroxybenzoic acid (4,3-AHBA) nih.gov. The natural diversity of FAD-dependent this compound hydroxylases also presents an area for further investigation, as these enzymes play a crucial role in the aerobic microbial catabolism of this compound researchgate.net.
Development of Novel Bioproduction Platforms
The industrial production of aromatic compounds like this compound traditionally relies on fossil resources and environmentally unfavorable conditions, necessitating the development of sustainable biotechnological alternatives nih.gov. Microbial cell factories offer a promising route, converting renewable substrates such as glucose, xylose, or glycerol (B35011) under milder conditions nih.gov. Recent advancements include the metabolic engineering of Pseudomonas taiwanensis VLB120 to produce this compound from these carbon sources, achieving high yields in a fully mineral medium nih.govfrontiersin.org. This involved integrating this compound production pathways into the host genome, enhancing flux towards the precursor tyrosine by overexpressing shikimate pathway enzymes, decreasing tryptophan biosynthesis, and knocking out degradation pathways for this compound, 4-hydroxyphenylpyruvate, and 3-dehydroshikimate frontiersin.org. Further research could focus on optimizing these engineered strains and exploring new microbial hosts. For example, Escherichia coli and Pseudomonas strains have been engineered for phenol (B47542) bioproduction via this compound decarboxylation, indicating potential for similar approaches for this compound itself or its derivatives mdpi.com. The use of biosensor-assisted cell selection systems has also shown promise in improving this compound production researchgate.net.
Strategies for Enhanced Biodegradation and Bioremediation
4-Hydroxybenzoic acid (4-HBA) is a chemically stable aromatic compound widely used in various industries, leading to its widespread distribution in the environment researchgate.net. Bioremediation offers a sustainable approach for its removal and that of its derivatives, such as parabens, from polluted environments researchgate.net. Future research needs to focus on enhancing the efficiency of these biodegradation processes. Studies have shown that certain microorganisms, like Pseudarthrobacter phenanthrenivorans Sphe3, are capable of degrading 4-HBA as a sole carbon and energy source, utilizing multiple catabolic pathways concurrently researchgate.net. The application of synthetic biology is increasingly being explored to engineer microbes for pollutant degradation, including aromatic compounds, by designing and integrating artificial catabolic pathways nih.gov. For instance, the use of conductive iron oxides has been investigated to enhance the anaerobic biodegradation of benzoate (B1203000), a related aromatic compound, under sulfate-reducing conditions in marine sediments, suggesting a similar approach could be beneficial for this compound frontiersin.org. Further research is needed to explore the potential for algal-based bioremediation strategies for this compound scholaris.ca.
Advanced Regulatory Network Analysis
Understanding the intricate gene regulatory networks (GRNs) that control this compound metabolism is crucial for optimizing its production or degradation. Current research indicates that the transcriptional regulation of aromatic catabolic pathways, including those for this compound, is still underexplored researchgate.net. For example, in Rhodococcus opacus PD630, the funneling pathways for this compound are controlled by transcriptional activators, while different branches of the β-ketoadipate pathway are controlled by transcriptional repressors researchgate.net. Promoter activity assays have also suggested that substrate hierarchy in R. opacus may be due to transcriptional cross-regulation of individual aromatic funneling pathways researchgate.net. Future research should leverage advanced computational methods, such as Graph Neural Networks (GNNs), to analyze gene expression data and infer regulatory interactions, thereby identifying key regulators and providing deeper insights into the complex regulatory dynamics of this compound metabolism arxiv.org. Integrating biological experiments to validate these predicted interactions is also essential frontiersin.org.
Systems Biology Approaches for Comprehensive Understanding
Systems biology, an interdisciplinary field, aims to understand complex biological systems by integrating data from multiple sources and employing computational models to simulate and predict their behavior numberanalytics.comnih.gov. Applying this holistic approach to this compound metabolism can provide a comprehensive understanding that goes beyond individual components. This involves data collection from various "omics" sources, such as genomics, transcriptomics, proteomics, and metabolomics, followed by computational modeling to simulate metabolic processes numberanalytics.com. For instance, metabolic profiling of white-rot fungi during this compound conversion has utilized transcriptomics, proteomics, lipidomics, metabolomics, and microscopy analyses to reveal the impact of cultivation conditions on catabolic pathways and identify relevant biosynthetic pathways doaj.orgosti.govnih.gov. Future directions in systems biology include the integration of single-cell data and spatial transcriptomics, the development of more sophisticated computational models, and the application of artificial intelligence and machine learning algorithms to analyze and model complex biological systems more effectively numberanalytics.comnumberanalytics.comfrontiersin.org. Such comprehensive approaches will be vital for optimizing this compound bioproduction, enhancing its biodegradation, and elucidating its role in broader biological and environmental contexts.
Q & A
Q. How to investigate structure-activity relationships (SAR) of this compound analogs in antimicrobial studies?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups) and test against Gram-positive/-negative bacteria. Calculate MIC (Minimum Inhibitory Concentration) values and correlate with electronic (HOMO-LUMO gap) and steric parameters (LogP) from DFT calculations. Validate membrane disruption via fluorescence microscopy .
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